molecular formula C17H23FN2OS B6513412 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 1372146-42-3

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6513412
CAS No.: 1372146-42-3
M. Wt: 322.4 g/mol
InChI Key: LJOCIHMJXIPMTO-UHFFFAOYSA-N
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Description

The compound “4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also seems to have a fluorophenyl group, which could potentially enhance its ability to interact with biological targets .

Mechanism of Action

Target of Action

The primary targets of the compound “4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine” are currently unknown. This compound is a derivative of piperidine

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives often act as ligands, binding to target proteins and modulating their activity .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this specific compound would depend on its chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCIHMJXIPMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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